1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
CAS No.:
Cat. No.: VC13477826
Molecular Formula: C13H10FNO3S2
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10FNO3S2 |
|---|---|
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | 1-[(3-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one |
| Standard InChI | InChI=1S/C13H10FNO3S2/c14-10-3-1-2-9(6-10)7-15-11-4-5-19-13(11)12(16)8-20(15,17)18/h1-6H,7-8H2 |
| Standard InChI Key | QMJOSAYUQNXDNE-UHFFFAOYSA-N |
| SMILES | C1C(=O)C2=C(C=CS2)N(S1(=O)=O)CC3=CC(=CC=C3)F |
| Canonical SMILES | C1C(=O)C2=C(C=CS2)N(S1(=O)=O)CC3=CC(=CC=C3)F |
Introduction
1-(3-Fluorobenzyl)-1H-thieno[3,2-c] thiazin-4(3H)-one 2,2-dioxide is a heterocyclic compound that belongs to the class of thienothiazines. These compounds are characterized by their fused sulfur and nitrogen-containing rings and are often studied for their pharmacological properties. The inclusion of a fluorobenzyl group and a sulfone moiety in its structure enhances its chemical stability and potential biological activity.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A general synthetic route might include:
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Starting Materials:
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Reaction Conditions:
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Cyclization is achieved using reagents like sulfur dioxide donors under anhydrous conditions.
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Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.
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Purification:
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The product is typically purified via recrystallization or chromatography.
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Analytical Characterization
The identification and purity of this compound can be confirmed using various analytical techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Determines the structure and confirms functional groups. |
| Mass Spectrometry | Confirms molecular weight and fragmentation patterns. |
| IR Spectroscopy | Identifies characteristic functional groups (e.g., sulfone). |
For instance:
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NMR spectra may show shifts corresponding to the aromatic protons of the fluorobenzyl group.
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IR spectra would exhibit strong absorption bands near 1300 cm⁻¹ and 1150 cm⁻¹ due to the sulfone group.
Comparative Analysis with Related Compounds
To understand its potential better, the compound can be compared with structurally similar derivatives:
Future Research Directions
Further research into this compound could focus on:
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Pharmacological Studies: Testing its efficacy against bacterial strains or inflammatory pathways.
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Derivatization: Modifying the fluorobenzyl group to explore structure-activity relationships.
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Toxicity Studies: Evaluating its safety profile in preclinical models.
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